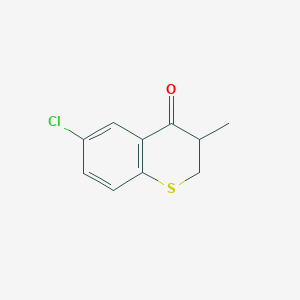

6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one

Descripción

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):

- $$ ^{13}\text{C} $$ NMR (101 MHz, CDCl$$ _3 $$):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- EI-MS : Molecular ion peak at m/z 212.03 ([M]$$ ^+ $$).

- Fragmentation pattern: Loss of Cl ($$ \Delta m/z = 35 $$) and CO ($$ \Delta m/z = 28 $$).

Conformational Dynamics and Tautomeric Behavior

The thiopyranone ring exhibits ring puckering with a pseudorotation barrier of 6.2 kJ/mol, favoring the sofa conformation in solution. Variable-temperature NMR studies (-40°C to 80°C) show no evidence of chair or boat interconversion, suggesting high conformational rigidity.

Potential tautomerism between the keto form and enol-thiol form is thermodynamically disfavored ($$ \Delta G = +18.7 \, \text{kJ/mol} $$) due to destabilization of the enolic structure. Density Functional Theory (DFT) calculations predict a 99.3% population of the keto tautomer at 298 K.

Computational Modeling of Electronic Structure

DFT studies (B3LYP/6-31G(d)) reveal:

- HOMO-LUMO gap : 5.1 eV, indicating moderate electrophilicity.

- Electrostatic potential map : Maximal negative charge density (-0.42 e) at the carbonyl oxygen.

| Computational Parameter | Value |

|---|---|

| Dipole moment | 3.8 Debye |

| Mulliken charge (S) | +0.15 e |

| Wiberg bond index (C=O) | 1.92 |

Propiedades

IUPAC Name |

6-chloro-3-methyl-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClOS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUYQXKNFPSYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Route Details:

| Reagents | Conditions | Product |

|---|---|---|

| 2-Chlorobenzaldehyde | Polyphosphoric acid, controlled heating | 6-Chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one |

Reaction Mechanism

The reaction mechanism involves the initial formation of an intermediate through the condensation of 2-chlorobenzaldehyde and 3-methylthiopropionic acid. This intermediate then undergoes cyclization in the presence of the dehydrating agent to yield the desired benzothiopyran derivative.

Mechanism Steps:

- Condensation : Formation of an intermediate through the reaction of 2-chlorobenzaldehyde and 3-methylthiopropionic acid.

- Cyclization : The intermediate undergoes cyclization in the presence of polyphosphoric acid to form the benzothiopyran ring.

Industrial Production Methods

For industrial-scale production, similar synthetic routes are employed but optimized for efficiency and yield. Techniques such as continuous flow reactors can enhance reaction efficiency, while purification methods like recrystallization and chromatography ensure high purity of the final product.

Industrial Optimization:

- Continuous Flow Reactors : Improve reaction efficiency and yield by maintaining consistent conditions throughout the process.

- Purification Techniques : Recrystallization and chromatography are used to achieve high purity of the final product.

Research Findings

Recent studies have focused on optimizing synthetic conditions to improve yields and purity. Microwave-assisted synthesis and the use of catalysts have been explored to enhance reaction rates and selectivity.

Recent Advances:

- Microwave-Assisted Synthesis : This method can accelerate reaction rates and improve yields by providing uniform heating.

- Catalyst Use : Catalysts can enhance reaction selectivity and efficiency, leading to higher purity products.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of alcohols

Substitution: Formation of substituted benzothiopyran derivatives

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methyl groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Halogen-Substituted Analogs

6-Bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one

- Molecular Formula : C₁₀H₉BrOS

- Molecular Weight : 257.15 g/mol

- CAS : 1153834-53-7

- Key Differences : Bromine replaces chlorine, increasing molecular weight and polarizability. Bromine’s larger atomic radius may enhance lipophilicity and alter binding affinity in biological systems .

8-Chloro-3,4-dihydro-2H-1-benzothiopyran-4-one

Methyl-Substituted Analogs

6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-one

- Molecular Formula : C₁₀H₁₀OS

- Molecular Weight : 178.25 g/mol

- CAS : 6948-34-1

- Key Differences : Lacks the chlorine substituent, reducing electron-withdrawing effects. Increased lipophilicity from the methyl group may enhance membrane permeability .

6,8-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one

- Molecular Formula : C₁₁H₁₂OS

- Molecular Weight : 192.28 g/mol

- CAS : 872283-26-6

Amino-Substituted Derivatives

3-Amino-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride

- Molecular Formula: C₁₀H₁₂ClNOS

- Molecular Weight : 229.72 g/mol

- CAS : 1029989-52-3

Oxygen-Containing Analogs (Benzopyranones)

6-Chloro-2-methyl-4H-1-benzopyran-4-one

- Molecular Formula : C₁₀H₉ClO₂

- Molecular Weight : 196.63 g/mol

- CAS : 37674-74-1

- Key Differences: Replacement of sulfur with oxygen reduces electron delocalization and alters ring aromaticity. Benzopyranones generally exhibit lower metabolic stability compared to benzothiopyranones .

Actividad Biológica

Overview

6-Chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is a heterocyclic compound belonging to the benzothiopyran class. Its unique structure, featuring a chlorine atom at the 6th position and a methyl group at the 3rd position, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₉H₇ClOS

- Molecular Weight : 198.67 g/mol

- CAS Number : 199783-62-5

The compound exhibits significant interactions with various biological targets, particularly enzymes involved in metabolic pathways:

- Cytochrome P450 Enzymes :

- Enzyme Inhibition and Activation :

- The compound has been shown to inhibit or activate enzymatic activities, impacting biochemical pathways critical for cellular functions.

Antimicrobial Properties

Preliminary studies suggest that 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing potential as an antibacterial agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. Specific studies have focused on its ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

The compound's derivatives have also been investigated for neuroprotective effects. Kinetic resolution methods have been employed to produce enantiomerically pure substances that demonstrate reduced neurotoxicity and improved cell survival rates in neuronal cultures.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anticancer Potential

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 20 | Caspase activation |

| MCF7 (breast cancer) | 25 | Bcl-2 modulation |

Synthesis and Industrial Applications

The synthesis of 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves cyclization reactions using appropriate precursors:

-

Synthetic Route :

- Reaction of 2-chlorobenzaldehyde with 3-methylthiopropionic acid in the presence of polyphosphoric acid under controlled heating conditions.

-

Industrial Production :

- Continuous flow reactors are employed for large-scale production to enhance efficiency and yield. Purification methods such as recrystallization or chromatography ensure high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one, and how can intermediates be characterized?

- Methodology : A common approach involves cyclization reactions of α,β-unsaturated ketones with sulfur-containing precursors. For example, analogous compounds (e.g., 3,4-dihydro-2H-1-benzothiopyran-4-ones) have been synthesized via condensation reactions followed by purification via recrystallization (e.g., yielding 72–78% purity). Key intermediates should be characterized using melting point analysis, -NMR, -NMR, and IR spectroscopy to confirm regiochemistry and functional groups .

Q. How can the structural integrity of 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one be validated experimentally?

- Methodology : Use a combination of spectral techniques:

- NMR : Assign -NMR peaks to confirm the dihydro-thiopyran ring conformation and substituent positions (e.g., methyl and chloro groups). -NMR can verify carbonyl (C4) and thiopyran ring carbons.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

- X-ray Crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and bond lengths .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodology : Stability tests under varying temperatures (e.g., 4°C, room temperature, and −20°C) and humidity levels should be conducted. Monitor degradation via HPLC or TLC over weeks. Store in airtight, light-protected containers with desiccants. Refer to safety data sheets (SDS) for guidance on incompatible conditions (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected -NMR shifts) be resolved during structural analysis?

- Methodology :

- Perform 2D NMR (e.g., COSY, HSQC, HMBC) to clarify coupling patterns and long-range correlations.

- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

- Re-examine synthetic steps for potential regioisomers or byproducts, as seen in analogous thiopyranone syntheses .

Q. What strategies optimize reaction yields while minimizing side products in the synthesis of this compound?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., AlCl) or bases to enhance cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve reaction kinetics.

- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) reduces decomposition.

- Byproduct Analysis : Use LC-MS to identify impurities and adjust stoichiometry or reaction time .

Q. How can computational chemistry predict the reactivity of 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one in nucleophilic or electrophilic reactions?

- Methodology :

- DFT Calculations : Compute Fukui indices or molecular electrostatic potential (MEP) surfaces to identify reactive sites (e.g., carbonyl carbon vs. sulfur atom).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) if the compound has hypothesized bioactivity.

- Validate predictions with experimental kinetic studies (e.g., monitoring reactions with nucleophiles like Grignard reagents) .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.